Enantiomer-Dependent Pharmacological Precursor Value
The (R)-enantiomer is the direct precursor to the pharmacologically active (R)-(−)-denopamine, a beta-1 agonist used in congestive heart failure. The (S)-enantiomer yields the inactive (S)-(+) form, which does not stimulate the beta-1 receptor. Thus, procurement of the correct enantiomer eliminates the need for a costly and lossy chiral resolution step .
| Evidence Dimension | Pharmacological activity of end-product derived from enantiomer |
|---|---|
| Target Compound Data | Yields (R)-(−)-denopamine, active at beta-1 receptor |
| Comparator Or Baseline | (S)-enantiomer yields (S)-(+)-denopamine, inactive |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | As reported in the published synthetic route for denopamine |
Why This Matters
Eliminates the need for downstream chiral resolution, reducing synthetic steps, waste, and overall cost.
- [1] Goswami, J.; et al. A convenient stereoselective synthesis of (R)-(−)-denopamine and (R)-(−)-salmeterol. Tetrahedron: Asymmetry 2001, 12 (24), 3343–3348. View Source
